molecular formula C10H12ClN B3117214 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 221656-43-5

7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3117214
CAS No.: 221656-43-5
M. Wt: 181.66 g/mol
InChI Key: YKRZBMZGMMTAGK-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: See COA

Properties

IUPAC Name

7-chloro-2-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRZBMZGMMTAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction , where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another approach is the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods

In industrial settings, the production of 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline may involve large-scale batch or continuous flow processes . These methods typically use optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups at the 7th position.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is primarily studied for its potential therapeutic applications in treating neurodegenerative diseases and other health conditions. Its structural analogs have demonstrated a range of pharmacological activities:

  • Neurodegenerative Disorders : The compound is being investigated for its acetylcholinesterase inhibitory activity, which is crucial in the treatment of Alzheimer's disease (AD). The inhibition of acetylcholinesterase can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with AD .
  • Antitumor Activity : Some derivatives of tetrahydroisoquinoline compounds have shown promise as antitumor agents. They are believed to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Research indicates that THIQ analogs possess antimicrobial activities against a variety of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is essential for optimizing its pharmacological properties. The presence of chlorine and methyl groups in its structure contributes significantly to its biological activity. Modifications to these groups can lead to enhanced potency or selectivity against specific targets.

Modification Effect on Activity
Chlorine SubstitutionIncreases lipophilicity and may enhance blood-brain barrier penetration
Methyl Group VariationAlters binding affinity to biological targets

Synthetic Methods

The synthesis of 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods, including:

  • Pictet-Spengler Reaction : This method involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions to form tetrahydroisoquinoline frameworks .
  • Bischler-Napieralski Reaction : This classical method allows for the synthesis of isoquinoline derivatives through cyclization reactions involving appropriate precursors .

Case Studies

Several case studies have highlighted the efficacy of 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline in various applications:

  • Alzheimer's Disease Treatment : A study demonstrated that derivatives of this compound could effectively inhibit acetylcholinesterase activity in vitro and improve cognitive function in animal models of Alzheimer's disease .
  • Anticancer Research : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) showed that certain THIQ derivatives could inhibit cell growth significantly compared to control groups .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 7-chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline, we compare it with structurally related tetrahydroisoquinoline derivatives. Key differences in substituent positions, electronic effects, and functional groups significantly influence their chemical behavior and biological activity.

Structural and Physical Properties

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline C₁₀H₁₂ClN Cl (7), CH₃ (2) 181.66 pKa 8.03; potential synthetic intermediate
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline C₁₅H₁₄ClN Cl (7), C₆H₅ (3) 243.73 Higher lipophilicity due to phenyl group
2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline C₁₁H₁₄ClNO₂ Cl (2), OCH₃ (6,7) 235.69 Electron-rich; used in organocatalysis
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride C₁₀H₁₀F₃N·HCl CF₃ (7) 237.65 Enhanced stability; halogenated derivative
2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline C₁₆H₁₆ClN Cl (7), CH₂C₆H₅ (2) 257.76 Bulky substituent; possible CNS activity

Key Observations:

  • Substituent Position: The position of substituents dramatically alters reactivity. For example, 2-chloro-6,7-dimethoxy-tetrahydroisoquinoline (Cl at position 2) is used in organocatalysis due to its electron-rich aromatic system , whereas the 7-chloro-2-methyl analog may exhibit different electronic effects.
  • Functional Groups: The trifluoromethyl group in 7-(trifluoromethyl)-tetrahydroisoquinoline introduces strong electron-withdrawing effects, improving metabolic stability compared to chloro or methyl groups .

Crystallographic and Conformational Analysis

  • (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline: X-ray studies reveal a half-chair conformation with axial biphenyl groups, stabilized by N–H···Cl hydrogen bonds . This highlights the role of halogen substituents in crystal packing and supramolecular interactions, relevant to the solid-state properties of 7-chloro-2-methyl derivatives.

Notes

  • Synthetic Challenges: Halogenated tetrahydroisoquinolines often require controlled reaction conditions to avoid overhalogenation or ring-opening byproducts .
  • Toxicity Considerations: Structural analogs like MPTP (a tetrahydropyridine) cause neurotoxicity via mitochondrial dysfunction , underscoring the need for rigorous safety profiling of halogenated tetrahydroisoquinolines.

Biological Activity

7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-Cl-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 7-Cl-THIQ, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of 7-Cl-THIQ is primarily attributed to its interaction with various biochemical pathways. Similar compounds have been shown to act as reversible inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. This inhibition can lead to alterations in neurotransmitter levels, potentially impacting mood and cognitive functions.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: 7-Cl-THIQ may inhibit enzymes related to neurotransmitter synthesis.
  • Receptor Modulation: Compounds in the THIQ class have demonstrated affinity for dopamine receptors, particularly D1 and D2 subtypes .
  • Antimicrobial Properties: THIQ derivatives have shown activity against various pathogens, suggesting a potential role in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies of tetrahydroisoquinolines indicate that modifications at specific positions on the isoquinoline ring can significantly influence biological activity. For instance, the presence of halogen substituents such as chlorine at the 7-position enhances the affinity for dopamine receptors and improves neuroprotective effects .

Table 1: Structure-Activity Relationships of THIQ Derivatives

CompoundPosition of SubstitutionBiological Activity
7-Chloro-2-methyl-THIQ7Inhibits PNMT, interacts with D1/D2 receptors
8-Chloro-THIQ8Antimicrobial activity
6-Hydroxy-THIQ6Enhanced neuroprotective effects

Biological Activities

Research has demonstrated that 7-Cl-THIQ exhibits a range of biological activities:

  • Neuroprotective Effects:
    • Studies indicate that THIQ derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially useful in treating neurodegenerative diseases like Parkinson's and Alzheimer's .
  • Anticancer Properties:
    • Recent investigations have shown that certain THIQ derivatives possess significant anticancer activity against various cancer cell lines. For example, compounds derived from THIQ scaffolds demonstrated GI50 values in the low micromolar range against estrogen-receptor-positive breast cancer cells .
  • Antimicrobial Activity:
    • Compounds within this class have been evaluated for their ability to combat bacterial infections. Some derivatives exhibited potent activity against Mycobacterium tuberculosis and other pathogens .

Case Studies

Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of a series of THIQ derivatives in models of oxidative stress. The results indicated that 7-Cl-THIQ significantly reduced neuronal cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Anticancer Activity
In vitro assays demonstrated that 7-Cl-THIQ exhibited cytotoxic effects against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics. Molecular docking studies revealed its ability to inhibit aromatase, an enzyme critical for estrogen synthesis in breast cancer cells .

Q & A

Q. What are the key synthetic routes for 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?

The synthesis of tetrahydroisoquinoline derivatives often involves cyclization of precursors such as substituted benzaldehydes and amines. For example, reductive amination using LiAlH₄ in tetrahydrofuran (THF) has been employed to reduce nitrovinyl intermediates, achieving moderate yields (~60%) . Alternative methods include Pummerer-type cyclization of sulfinyl acetamides under reflux conditions, which can introduce methyl groups at specific positions . Purity optimization requires rigorous chromatographic separation (e.g., silica gel columns) and validation via HPLC (≥98% purity) .

Q. How can the structural integrity of 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline be confirmed?

Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and bond angles, as demonstrated for structurally similar tetrahydroisoquinoline derivatives (e.g., (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and ¹H/¹³C NMR to assign substituent positions (e.g., distinguishing chloro and methyl groups at positions 7 and 2, respectively) .

Q. What analytical methods are recommended for assessing purity and stability?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used, with mobile phases like acetonitrile/water gradients . Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH) should monitor degradation products via LC-MS. Moisture content (≤0.5%) is critical for hygroscopic derivatives and can be quantified by Karl Fischer titration .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the biological activity of 7-Chloro-2-methyltetrahydroisoquinoline derivatives?

Structure-activity relationship (SAR) studies on tetrahydroisoquinolines reveal that alkyl chain length at position 2 modulates cytotoxicity. For example, 1-alkyl (C6–C17) derivatives show increased lipophilicity, enhancing membrane permeability but potentially reducing solubility . The chloro substituent at position 7 improves electrophilic reactivity, facilitating interactions with biological targets like enzymes or DNA . Comparative studies with 7-methoxy or 7-nitro analogs highlight the chloro group’s role in antimicrobial potency .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. For instance, antitumor activity of 7-Chloro-2-methyl derivatives in MCF-7 cells may differ from HeLa due to metabolic enzyme expression . Standardizing protocols (e.g., MTT assay at 48 hours, 10% FBS) and verifying compound integrity via NMR post-assay are critical . Meta-analyses of published IC₅₀ values can identify trends obscured by experimental variability .

Q. How can computational modeling guide the design of 7-Chloro-2-methyltetrahydroisoquinoline analogs with improved target selectivity?

Molecular docking (e.g., AutoDock Vina) against targets like topoisomerase II or β-adrenergic receptors predicts binding affinities. For example, the methyl group at position 2 may occupy hydrophobic pockets, while the chloro group forms halogen bonds with catalytic residues . MD simulations (100 ns) assess conformational stability in binding sites, reducing false positives in virtual screening .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Large-scale cyclization reactions risk racemization, particularly under high-temperature conditions. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) can enforce enantiomeric excess (>90%) . Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress and intermediate stability in real time .

Methodological Resources

  • Synthetic Protocols : Venkov and Vodenicharov (1990) detail methyl-substituted tetrahydroisoquinoline synthesis via reductive amination .
  • Crystallography : Theissmann and Bolte (2011) provide crystallographic data for analogous chloro-tetrahydroquinolines .
  • Biological Assays : MTT cytotoxicity protocols and SAR frameworks are described in antitumor studies of substituted tetrahydroisoquinolines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.